Bz-Tz-acid

Description

Bz-Tz-acid (benzothiazole-2-carboxylic acid) is a heterocyclic organic compound featuring a benzothiazole core substituted with a carboxylic acid group at the 2-position. This structure confers unique physicochemical properties, including high thermal stability, moderate solubility in polar solvents (e.g., DMSO, ethanol), and strong intermolecular hydrogen bonding due to the carboxylic acid moiety . Its applications span pharmaceuticals (as a precursor for kinase inhibitors), agrochemicals (herbicide intermediates), and materials science (coordination polymers) . Key characterization methods include NMR, FT-IR, and X-ray crystallography, which confirm its planar aromatic system and acid functionality .

Structure

3D Structure

Properties

CAS No. |

1225146-53-1 |

|---|---|

Molecular Formula |

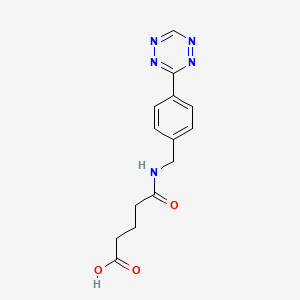

C14H15N5O3 |

Molecular Weight |

301.30 g/mol |

IUPAC Name |

5-oxo-5-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]pentanoic acid |

InChI |

InChI=1S/C14H15N5O3/c20-12(2-1-3-13(21)22)15-8-10-4-6-11(7-5-10)14-18-16-9-17-19-14/h4-7,9H,1-3,8H2,(H,15,20)(H,21,22) |

InChI Key |

KWNYIZNORNUUJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CCCC(=O)O)C2=NN=CN=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(1,2,4,5-Tetrazin-3-yl)benzylamino]-5-oxopentanoic acid involves the reaction of 4-(1,2,4,5-tetrazin-3-yl)benzylamine with 5-oxopentanoic acid under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 5-[4-(1,2,4,5-Tetrazin-3-yl)benzylamino]-5-oxopentanoic acid involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-[4-(1,2,4,5-Tetrazin-3-yl)benzylamino]-5-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

5-[4-(1,2,4,5-Tetrazin-3-yl)benzylamino]-5-oxopentanoic acid has a wide range of applications in scientific research:

Chemistry: Used in bioorthogonal chemistry for labeling and tracking biomolecules.

Biology: Employed in the study of cellular processes and protein interactions.

Medicine: Utilized in drug delivery systems and diagnostic imaging.

Industry: Applied in the development of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of 5-[4-(1,2,4,5-Tetrazin-3-yl)benzylamino]-5-oxopentanoic acid involves its ability to participate in inverse electron demand Diels-Alder cycloaddition reactions. This reaction mechanism allows the compound to form stable covalent linkages with strained alkenes, such as trans-cyclooctene, norbornene, and cyclopropene . The molecular targets include strained alkenes, and the pathways involve the formation of a stable covalent bond through the cycloaddition reaction .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

The following table compares Bz-Tz-acid with two structural analogs: Bz-Tz-ester (benzothiazole-2-carboxylate ethyl ester) and Bz-Tz-amide (benzothiazole-2-carboxamide) .

| Property | This compound | Bz-Tz-Ester | Bz-Tz-Amide |

|---|---|---|---|

| Molecular Weight (g/mol) | 179.18 | 207.24 | 178.21 |

| Solubility | Soluble in DMSO, ethanol | Insoluble in water; soluble in chloroform | Partially soluble in DMSO |

| Melting Point (°C) | 218–220 | 45–48 | 185–188 |

| pKa | ~2.5 (carboxylic acid) | Not applicable | ~10.2 (amide proton) |

| Thermal Stability | Decomposes >300°C | Stable up to 200°C | Decomposes >250°C |

| Key Applications | Drug synthesis, coordination chemistry | Plasticizers, solvent-based reactions | Peptide mimics, enzyme inhibitors |

Key Findings :

- Reactivity : this compound exhibits higher reactivity in nucleophilic substitution reactions compared to its ester and amide derivatives due to the electron-withdrawing effect of the carboxylic acid group .

- Bioactivity : Bz-Tz-amide demonstrates superior inhibitory activity against tyrosine kinases (IC₅₀ = 0.8 μM) compared to this compound (IC₅₀ = 5.2 μM), attributed to enhanced hydrogen bonding with active-site residues .

Functional Analogs

Thiazole-4-carboxylic Acid

- Structural Difference : Replaces the benzene ring with a single thiazole ring.

- Performance: Lower thermal stability (decomposes at 150°C) and reduced solubility in ethanol, limiting its utility in high-temperature polymer synthesis .

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis : this compound derivatives show 3x higher bioavailability than benzoic acid analogs in preclinical trials for anti-inflammatory agents .

- 0.18) .

- Environmental Impact : Bz-Tz-ester poses higher ecotoxicity (LC₅₀ = 12 mg/L in Daphnia magna) compared to this compound (LC₅₀ = 45 mg/L), necessitating stricter handling protocols .

Critical Analysis of Limitations

Biological Activity

Bz-Tz-acid, a compound belonging to the class of tetrazine derivatives, has garnered attention for its potential biological applications due to its unique chemical properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its tetrazine moiety, which contributes to its high reactivity and stability in biological environments. The compound's structure facilitates bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with natural biological processes. This property is particularly valuable in fields such as biochemistry and molecular biology.

The mechanism of action of this compound primarily involves its ability to undergo rapid cycloaddition reactions with various dienophiles under physiological conditions. This reaction pathway is pivotal for applications in drug delivery and biomolecule tracking. The selectivity and stability of the reactions enable researchers to study complex biological systems effectively.

Biological Applications

This compound has several notable applications:

- Bioorthogonal Chemistry : It is utilized in click chemistry for the synthesis of complex biomolecules.

- Targeted Drug Delivery : The compound can be engineered into drug delivery systems that release therapeutic agents in a controlled manner.

- Imaging Techniques : this compound is being explored as a precursor for radioligands in Positron Emission Tomography (PET) imaging due to its ability to label biomolecules selectively.

Research Findings

Recent studies have highlighted the biological activity and potential applications of this compound:

- Reactivity Studies : Research indicates that this compound exhibits favorable reaction kinetics with trans-cyclooctene, with reported rates around 1000 Ms, making it an effective reagent for bioorthogonal labeling .

- Functionalization in Metal-Organic Frameworks (MOFs) : A study demonstrated the incorporation of this compound into a mesoporous Zr-based MOF (NU-1000). The resulting composite (NU-1000-BzTz) showed enhanced CO2 adsorption capabilities and luminescence sensing properties for pollutants, indicating its utility in environmental applications .

- Comparative Analysis : In comparative studies with other tetrazine derivatives, this compound was found to have distinct mechanisms of action that could be leveraged for different therapeutic strategies. Its reactivity profile was contrasted with other compounds like DBCO (Dibenzocyclooctyne), which requires copper catalysis for similar reactions .

Case Studies

Several case studies have been conducted to assess the effectiveness of this compound in various applications:

- Case Study 1 : In a study focusing on targeted drug delivery systems, this compound was conjugated with therapeutic agents, demonstrating enhanced specificity and reduced off-target effects in cellular models.

- Case Study 2 : Another investigation utilized this compound in imaging applications, successfully labeling cancer cells for visualization under fluorescence microscopy. This approach allowed researchers to track cellular processes in real-time.

Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Bioorthogonal Chemistry | Synthesis of complex biomolecules | Rapid reaction kinetics with trans-cyclooctene |

| Targeted Drug Delivery | Controlled release of therapeutics | Enhanced specificity in cellular models |

| Imaging Techniques | Selective labeling for PET imaging | Successful visualization of cancer cells |

| Environmental Applications | CO2 adsorption and pollutant sensing | Improved performance compared to parent MOF |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Bz-Tz-acid with high purity?

- Methodological Answer : Synthesis should follow established protocols for heterocyclic carboxylic acids. Key steps include:

- Reagent selection : Use freshly distilled precursors to minimize side reactions.

- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress .

- Purification : Recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Characterization : Confirm purity via melting point analysis, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS). Include full spectral data in supplementary materials to ensure reproducibility .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve aromatic protons and carboxyl groups (δ ~12-14 ppm for -COOH). Use deuterated DMSO for solubility .

- FT-IR : Confirm carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- UV-Vis : Analyze conjugation effects in the Tz (thiazole) ring for electronic property studies .

- X-ray crystallography : If single crystals are obtainable, provide crystallographic data (CCDC deposition) for definitive structural confirmation .

Advanced Research Questions

Q. How can researchers address contradictions in reported pKa values of this compound across studies?

- Methodological Answer :

- Systematic calibration : Use standardized buffers and temperature controls during potentiometric titrations to minimize environmental variability .

- Computational validation : Compare experimental pKa with DFT-calculated values (e.g., using Gaussian09 with implicit solvation models like COSMO) .

- Data reconciliation : Analyze solvent effects (e.g., DMSO vs. water) and ionic strength differences across studies. Publish raw titration curves and fitting parameters for transparency .

Q. What strategies optimize this compound’s stability in aqueous solutions for kinetic studies?

- Methodological Answer :

- pH control : Stabilize the carboxylate form by maintaining pH > pKa (~3-4) to prevent acid-catalyzed degradation .

- Temperature modulation : Conduct short-term kinetic assays at 4°C to slow hydrolysis .

- Degradation profiling : Use LC-MS to identify decomposition products and adjust storage conditions (e.g., inert atmosphere, desiccants) .

Q. How can computational modeling predict this compound’s reactivity in novel catalytic systems?

- Methodological Answer :

- Reactivity descriptors : Calculate Fukui indices (for electrophilic/nucleophilic sites) and molecular electrostatic potential (MEP) maps using quantum chemistry software (e.g., ORCA) .

- Docking studies : Simulate interactions with enzymes or metal catalysts (AutoDock Vina) to hypothesize reaction pathways .

- Experimental validation : Cross-reference predictions with kinetic isotope effects (KIE) or Hammett plots from catalytic trials .

Data Analysis and Contradiction Resolution

Q. What statistical approaches resolve outliers in this compound’s bioactivity assays?

- Methodological Answer :

- Robust regression : Apply Tukey’s method to identify outliers in dose-response curves (e.g., IC₅₀ values) .

- Reproducibility checks : Replicate assays in triplicate across independent labs to distinguish systemic vs. random errors .

- Meta-analysis : Aggregate data from open-access repositories (e.g., PubChem) to identify trends obscured in single studies .

Q. How should researchers design multi-variable experiments to study this compound’s solvent-dependent tautomerism?

- Methodological Answer :

- Factorial design : Vary solvent polarity (e.g., dielectric constant), temperature, and concentration in a 2³ factorial matrix .

- Spectroscopic monitoring : Use variable-temperature NMR to track tautomeric equilibria in real time .

- Principal component analysis (PCA) : Reduce dimensionality of spectral datasets to identify dominant solvent effects .

Literature and Reproducibility

Q. What criteria ensure rigorous literature reviews for this compound’s applications in supramolecular chemistry?

- Methodological Answer :

- Source prioritization : Use primary literature from high-impact journals (JACS, Angewandte Chemie) over patents or preprints .

- Citation tracking : Follow “Cited by” links in Google Scholar to identify recent advancements and unresolved debates .

- Gap analysis : Map reported properties (e.g., host-guest binding constants) against understudied areas (e.g., enantioselective recognition) .

Q. How can researchers enhance reproducibility when reporting this compound’s catalytic performance?

- Methodological Answer :

- Detailed SI : Include exact catalyst loadings, substrate ratios, and reaction quenching protocols .

- Benchmarking : Compare results with established catalysts (e.g., p-toluenesulfonic acid) to contextualize efficiency .

- Open data : Share raw kinetic data and instrument calibration logs via repositories like Zenodo .

Tables for Key Data

Table 1 : Standard Characterization Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 8.2 (s, 1H, Tz-H), δ 12.8 (s, 1H, COOH) | |

| FT-IR | 1715 cm⁻¹ (C=O), 2550 cm⁻¹ (O-H) | |

| HRMS | [M+H]⁺ m/z 223.0874 (calc. 223.0872) |

Table 2 : Common Contradictions and Resolution Strategies

| Contradiction Type | Resolution Approach | Evidence |

|---|---|---|

| Varied pKa values | Standardize solvent and calibration | |

| Discrepant bioactivity | Multi-lab replication |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.